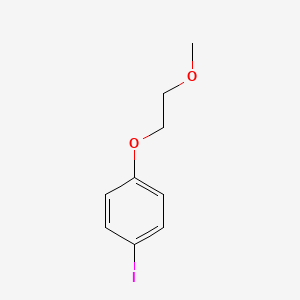

1-Iodo-4-(2-methoxyethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYNRJGYKYTVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Iodo 4 2 Methoxyethoxy Benzene

Mechanistic Principles Governing Aryl Iodide Reactivity

Aryl iodides are highly valued substrates in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The reactivity of aryl iodides like 1-iodo-4-(2-methoxyethoxy)benzene in cross-coupling reactions is governed by several key mechanistic principles. The C-I bond is the weakest among the aryl halides, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species. exlibrisgroup.comucla.edu This step is often the rate-determining step in the catalytic cycle. wikipedia.org

The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. wikipedia.orgmdpi.com This trend is attributed to the decreasing bond strength and increasing polarizability down the halogen group, which facilitates the oxidative addition process. Consequently, aryl iodides can often react under milder conditions, such as lower temperatures and with a broader range of catalysts, compared to their bromide and chloride counterparts. wikipedia.org The electronic nature of the substituents on the aromatic ring also plays a role; electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect. exlibrisgroup.com In some cases, the reaction mechanism may involve radical pathways, particularly when reacting with certain palladium(II) complexes. exlibrisgroup.com

Cross-Coupling Reactions and Their Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations, leading to the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Palladium catalysts are the most widely used for cross-coupling reactions involving aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I). wikipedia.org

Transmetalation: The organometallic coupling partner (R-M) reacts with the Pd(II) intermediate, transferring the organic group 'R' to the palladium center and forming a new Pd(II) species (Ar-Pd-R). wikipedia.org

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the desired cross-coupled product (Ar-R) and regenerating the Pd(0) catalyst. wikipedia.org

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction can be performed under mild conditions, often at room temperature, making it a highly versatile synthetic tool. libretexts.orgrsc.org

Reaction: I-C₆H₄-O(CH₂)₂OCH₃ + H-C≡C-R → R-C≡C-C₆H₄-O(CH₂)₂OCH₃ + HI

Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst) mdpi.comlibretexts.org

Base: Amines such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) mdpi.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Cross-Coupling Reactions with Terminal Alkynes

Influence of Catalyst Structure and Ligand Design on Reactivity

The choice of catalyst and ligand significantly impacts the efficiency and scope of the Sonogashira reaction. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalyst design focuses on developing more active and stable systems. libretexts.org

Phosphine (B1218219) Ligands: The electronic and steric properties of phosphine ligands are crucial. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step, leading to improved catalytic activity. libretexts.org For instance, the use of bulky and electron-rich ligands can facilitate copper-free Sonogashira reactions. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. mdpi.comlibretexts.org They form strong bonds with the palladium center, leading to highly stable and active catalysts that can promote the coupling of even challenging substrates. libretexts.org

Palladium-Nitrogen Complexes: Catalysts based on palladium-nitrogen complexes, such as those with pyridine (B92270) or bipyridine ligands, have also shown excellent activity, particularly in copper-free Sonogashira couplings. wikipedia.orglibretexts.org

Optimization of Reaction Parameters for Enhanced Coupling Efficiency

To maximize the yield and selectivity of the Sonogashira coupling, several reaction parameters can be optimized.

| Parameter | Influence on Reaction | Optimized Conditions |

| Solvent | The choice of solvent can significantly affect catalyst solubility and reactivity. researchgate.netacs.orgrsc.org | Dioxane and isopropyl alcohol have shown good yields in certain systems. researchgate.net |

| Base | The base neutralizes the hydrogen halide formed during the reaction and can influence the rate of deprotonation of the terminal alkyne. mdpi.comorganic-chemistry.org | Amines like triethylamine are common, but inorganic bases such as Cs₂CO₃ or K₂CO₃ can also be effective. mdpi.comnih.gov |

| Temperature | While many Sonogashira reactions proceed at room temperature, heating can be necessary for less reactive substrates. wikipedia.orgrsc.org | Typically ranges from room temperature to 140°C. wikipedia.orgnih.gov |

| Copper Co-catalyst | The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.orgacs.org However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). mdpi.comnih.gov | CuI is the most common co-catalyst. mdpi.com |

| Catalyst Loading | Lowering the catalyst loading is economically and environmentally desirable. libretexts.org | Catalyst loading can range from 0.02 mol% to 5 mol%. libretexts.org |

Table 1: Optimization of Sonogashira Reaction Parameters

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron reagent with a halide or triflate. libretexts.orgorganic-chemistry.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. libretexts.orgyoutube.com

Reaction: I-C₆H₄-O(CH₂)₂OCH₃ + R-B(OH)₂ → R-C₆H₄-O(CH₂)₂OCH₃ + I-B(OH)₂

Organoboron Reagents: Boronic acids (R-B(OH)₂) and boronic esters (R-B(OR)₂) are the most common coupling partners. youtube.com

Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and various other palladium complexes with phosphine or NHC ligands. organic-chemistry.org

Base: A base is required to activate the organoboron reagent. organic-chemistry.org Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and NaOH. beilstein-journals.orgorganic-chemistry.org

The catalytic cycle for the Suzuki-Miyaura reaction follows the general pathway of oxidative addition, transmetalation, and reductive elimination. libretexts.org The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent, which facilitates the transfer of the organic group to the palladium center. sigmaaldrich.com

Other Relevant Palladium-Catalyzed Coupling Transformations (e.g., Heck, Negishi, Stille)

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate in other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org this compound can react with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to yield the corresponding arylated alkene products. researchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the coupling partners. wikipedia.org While highly effective, the air and moisture sensitivity of organozinc compounds can be a practical drawback. wikipedia.org this compound can be coupled with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org

Stille Coupling: This reaction employs organotin compounds. libretexts.org A significant advantage of the Stille coupling is the tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a major concern. libretexts.org

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent some of the earliest methods for forming aryl-aryl bonds and remain relevant in contemporary synthesis.

Homocoupling Reactions of Aryl Iodides

The Ullmann reaction is a classic method for the homocoupling of aryl halides to form symmetrical biaryls, and it is typically promoted by copper. nih.govorganic-chemistry.org In the case of this compound, treatment with copper at elevated temperatures would be expected to yield 4,4'-bis(2-methoxyethoxy)biphenyl. organic-chemistry.org The reaction is believed to proceed through an organocopper intermediate. organic-chemistry.org While the traditional Ullmann reaction often requires harsh conditions, modern variations have been developed that proceed under milder conditions. nih.gov

The proposed mechanism for the copper-catalyzed Ullmann homocoupling involves the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. nih.gov This is followed by a second oxidative addition or a transmetalation-like step with another molecule of the aryl halide, and subsequent reductive elimination to give the biaryl product. nih.gov

Emerging Cross-Coupling Methodologies

The field of cross-coupling is continually evolving, with new methodologies being developed to improve efficiency, expand substrate scope, and enhance sustainability. For substrates like this compound, emerging trends include the use of more earth-abundant metal catalysts, such as iron and nickel, as alternatives to palladium. Additionally, photoredox catalysis, which uses light to drive chemical reactions, is a rapidly growing area that offers novel pathways for cross-coupling reactions under mild conditions. C-H activation strategies are also at the forefront of innovation, aiming to directly couple aryl C-H bonds with coupling partners, thus avoiding the need for pre-functionalized starting materials like aryl halides.

Substitution Reactions Involving the Aryl Iodide Moiety

The iodide of this compound can be displaced by various nucleophiles. One of the most significant transformations in this category is the Ullmann-type condensation, which is a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org This reaction allows for the formation of C-O, C-N, and C-S bonds. For example, reacting this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base can yield the corresponding diaryl ether. nih.gov Similarly, reactions with amines or thiols can provide arylated amines and thioethers, respectively. These reactions are synthetically valuable for the construction of complex molecules.

| Reaction Type | Nucleophile | Product |

| Ullmann Ether Synthesis | Phenol | Diaryl ether |

| Buchwald-Hartwig Amination | Amine | Arylamine |

| C-S Coupling | Thiol | Aryl thioether |

This table illustrates potential substitution reactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-Iodo-4-(2-methoxyethoxy)benzene is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic protons on the benzene (B151609) ring, influenced by the electron-donating ether group and the electron-withdrawing iodine atom, are predicted to appear as two sets of doublets. The protons ortho to the ether group would be shifted upfield compared to those ortho to the iodine atom. The protons of the methoxyethoxy side chain will show characteristic shifts and couplings. The methoxy (B1213986) group protons are anticipated to be a singlet, while the two methylene (B1212753) groups of the ethoxy chain will appear as triplets, assuming coupling to each other.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 2H | Ar-H (ortho to I) |

| ~6.70 | Doublet | 2H | Ar-H (ortho to O) |

| ~4.10 | Triplet | 2H | -OCH₂CH₂OCH₃ |

| ~3.75 | Triplet | 2H | -OCH₂CH₂OCH₃ |

| ~3.45 | Singlet | 3H | -OCH₃ |

Note: Predicted data is based on analogous compounds such as 1-iodo-4-methoxybenzene and 1-ethoxy-4-iodobenzene. rsc.org

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine will be significantly shifted downfield due to the heavy atom effect. The aromatic carbons will have shifts influenced by their position relative to the substituents. The aliphatic carbons of the methoxyethoxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~159.0 | Ar-C (para to I) |

| ~138.0 | Ar-C (ortho to I) |

| ~117.0 | Ar-C (ortho to O) |

| ~83.0 | Ar-C (ipso to I) |

| ~71.0 | -OCH₂CH₂OCH₃ |

| ~69.0 | -OCH₂CH₂OCH₃ |

| ~59.0 | -OCH₃ |

Note: Predicted data is based on analogous compounds such as 1-iodo-4-methoxybenzene. rsc.org

Two-dimensional NMR techniques are instrumental in confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups in the ethoxy side chain, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. For example, the proton signal at ~4.10 ppm would show a cross-peak with the carbon signal at ~69.0 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be useful in confirming the attachment of the methoxyethoxy group to the benzene ring, for example, by showing a correlation between the protons of the -OCH₂- group and the aromatic carbon at the point of attachment.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch |

| ~1240 | Aryl-O-C stretch (asymmetric) |

| ~1040 | C-O-C stretch (ether) |

| ~820 | para-disubstituted benzene C-H bend |

| ~500-600 | C-I stretch |

Note: Predicted data is based on the known IR spectra of similar aromatic ethers and iodo-substituted benzene derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry provides the precise molecular weight of a compound, which can be used to determine its elemental formula. For this compound (C₉H₁₁IO₂), the expected exact mass is approximately 278.9804 g/mol . matrix-fine-chemicals.com The mass spectrum would also show a characteristic fragmentation pattern, with potential fragments arising from the cleavage of the ether linkage and the loss of the iodine atom.

X-ray Diffraction Analysis for Solid-State Structure Determination

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state would be determined by the interplay of steric and electronic effects to achieve a minimum energy arrangement. The molecule possesses several rotatable bonds, primarily within the 2-methoxyethoxy side chain.

The geometry of the benzene ring is expected to be largely planar. The ether linkage to the benzene ring allows for some rotational freedom. The most stable conformation would likely involve a pseudo-planar arrangement of the C-O-C bonds of the ethoxy group with the benzene ring to maximize electronic conjugation.

The terminal methoxy group (CH₃-O-) of the side chain introduces further conformational possibilities. The torsion angles around the C-C and C-O bonds of the 2-methoxyethoxy group would be optimized to minimize steric hindrance between the methyl group and the rest of the molecule. It is plausible that in the crystalline state, the molecule adopts a relatively extended conformation to facilitate efficient packing.

Analysis of Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in a crystal lattice would be governed by a variety of non-covalent interactions. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Key Expected Intermolecular Interactions:

Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a prime candidate for forming halogen bonds. In the crystal structure, it is anticipated that the iodine atom of one molecule would interact with an electron-rich region of a neighboring molecule, such as an oxygen atom of the methoxyethoxy group.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The hydrogen atoms on the benzene ring and the methylene groups of the side chain can act as weak donors, interacting with the oxygen atoms of the ether linkages.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, influencing properties such as melting point and solubility.

Electrochemical Characterization of Redox Properties

Cyclic Voltammetry for Reductive and Oxidative Potentials

Cyclic voltammetry (CV) is a powerful technique to probe the reduction and oxidation potentials of a molecule. For this compound, both reductive and oxidative processes can be anticipated.

Expected Reductive Behavior: The carbon-iodine bond is the most likely site for reduction. Aryl iodides are known to undergo electrochemical reduction, typically involving the cleavage of the C-I bond to form an aryl radical and an iodide ion. This is generally an irreversible process. The reduction potential would be influenced by the electron-donating nature of the 2-methoxyethoxy group, which would likely make the reduction slightly more difficult compared to unsubstituted iodobenzene (B50100).

Expected Oxidative Behavior: The molecule possesses two potential sites for oxidation: the benzene ring and the oxygen atoms of the ether. The 2-methoxyethoxy group is an electron-donating substituent, which would lower the oxidation potential of the benzene ring, making it more susceptible to oxidation compared to benzene itself. The oxidation of the ether oxygen atoms is also possible at higher potentials. The initial oxidation would likely be a one-electron process, and its reversibility would depend on the stability of the resulting radical cation.

A hypothetical cyclic voltammogram would likely show an irreversible reduction peak at a negative potential and a quasi-reversible or irreversible oxidation peak at a positive potential.

Square-Wave Voltammetry for Enhanced Sensitivity

Square-wave voltammetry (SWV) is a differential technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it particularly useful for analyzing irreversible electrochemical processes. pineresearch.comwikipedia.orgnih.gov For this compound, SWV would be advantageous for accurately determining the peak potentials for both the reduction of the C-I bond and the oxidation of the aromatic ring. The technique's ability to discriminate against charging currents would result in a well-defined peak-shaped response, facilitating the precise measurement of the redox potentials.

Investigation of Electrochemical Reaction Mechanisms

The electrochemical reactions of this compound are expected to involve multi-step mechanisms.

Reductive Mechanism: The electrochemical reduction of the C-I bond likely proceeds through a single-electron transfer to form a transient radical anion, which then rapidly dissociates to give an aryl radical and an iodide ion. The aryl radical can then undergo further reactions, such as abstracting a hydrogen atom from the solvent or dimerizing.

Oxidative Mechanism: The oxidation of the aromatic ring would lead to the formation of a radical cation. The fate of this radical cation would depend on the reaction conditions, including the solvent and supporting electrolyte. It could undergo follow-up chemical reactions, such as dimerization or reaction with nucleophiles present in the medium. The presence of the ether group could also lead to more complex reaction pathways upon oxidation.

A detailed investigation using techniques such as scan rate-dependent cyclic voltammetry and controlled potential electrolysis would be necessary to fully elucidate these reaction mechanisms.

Theoretical and Computational Insights into this compound

While experimental studies provide invaluable data on the bulk properties and reactivity of chemical compounds, theoretical and computational investigations offer a molecular-level understanding that is often inaccessible through empirical methods alone. For the compound this compound, a detailed computational analysis could illuminate its structural, electronic, and reactive characteristics. Although specific computational studies dedicated solely to this molecule are not prevalent in publicly accessible literature, we can explore the powerful methodologies that would be employed in such an investigation, drawing on research performed on analogous aryl halide and ether systems.

Theoretical and Computational Investigations

Computational chemistry provides a powerful lens for examining molecules, predicting their behavior, and guiding experimental work. For a molecule like 1-iodo-4-(2-methoxyethoxy)benzene, these theoretical approaches can offer profound insights.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT methods are instrumental in predicting a wide array of molecular properties from first principles.

A fundamental step in any computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.com For this compound, this process would precisely determine bond lengths, bond angles, and dihedral angles. DFT calculations on similar aromatic systems, such as substituted azobenzenes, have been used to find their planar trans and non-planar cis configurations. kpfu.ru

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. Key parameters derived from this analysis include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, providing a quantitative measure of electron distribution and helping to understand polar bonds and reactive centers.

Studies on iodobenzene (B50100) have successfully used DFT and other high-level ab initio methods to determine its ionization energies and characterize its various ionic states, demonstrating the power of these techniques to probe complex electronic behavior. researchgate.net

DFT is a powerful tool for mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. elsevierpure.com

For this compound, this could be applied to understand its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, DFT investigations into the oxidative addition of aryl halides to palladium catalysts have revealed detailed mechanistic steps, identifying key intermediates and transition states that govern the reaction's progress. nih.gov Similarly, a study on the reaction of aryl silyl (B83357) ethers showed how computational modeling could distinguish between different mechanistic pathways. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model or aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. These correspond to the absorption peaks in an IR spectrum. The calculated frequencies and intensities can be compared with experimental IR spectra to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. mdpi.com This provides insight into the molecule's color and its behavior upon exposure to light.

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for a system of atoms and molecules over time. stackexchange.com

For this compound, the flexible methoxyethoxy side chain can adopt numerous conformations. MD simulations would allow for the exploration of the conformational landscape of this chain, identifying the most populated conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological target's active site.

Beyond DFT, more advanced models can be developed to predict reactivity with greater accuracy or for specific applications. These models often build upon DFT results to provide more nuanced insights. For example, computational models have been developed to successfully predict the Diels-Alder reactivity of certain classes of compounds, which can be more reliable than simpler qualitative theories. nih.gov Such models can be used in in silico screening to identify molecules with desired reactivity profiles, accelerating the discovery of new functional molecules. For this compound, a predictive model could be constructed to estimate its reactivity in various synthetic transformations based on its calculated electronic and structural properties.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The presence of an iodine atom on the benzene (B151609) ring makes 1-Iodo-4-(2-methoxyethoxy)benzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

As a versatile building block, this compound serves as a precursor for the synthesis of highly functionalized organic scaffolds. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles like those in the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgmatrix-fine-chemicals.com This reactivity allows for the introduction of a wide range of substituents onto the aromatic ring, leading to the construction of complex molecular architectures.

For instance, the methoxyethoxy-substituted phenyl ring can be coupled with various organoboron compounds (in Suzuki coupling), alkenes (in Heck coupling), or terminal alkynes (in Sonogashira coupling) to generate more elaborate structures. wikipedia.orgwikipedia.orglibretexts.org These reactions are known for their high efficiency and tolerance of various functional groups, making them ideal for the late-stage functionalization of molecules in pharmaceutical and materials science research.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki Coupling | Organoboronic acid/ester | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(0) catalyst, Base |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

This table provides a summary of key cross-coupling reactions where an aryl iodide like this compound can be a crucial reactant.

The Suzuki coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and liquid crystals. libretexts.orgorganic-chemistry.org By reacting this compound with a variety of arylboronic acids, a diverse library of functionalized biaryls can be synthesized. The methoxyethoxy group in these products can influence their physical properties, such as solubility and liquid crystalline behavior.

Furthermore, by employing di-boronic acids or by performing sequential coupling reactions, this building block can be used to construct well-defined oligomers with alternating methoxyethoxy-substituted phenyl units and other aromatic systems. These oligomers are of interest for their potential applications in electronics and as advanced materials.

Integration into Polymer and Macromolecular Architectures

The unique characteristics of this compound also lend themselves to the field of polymer chemistry, where it can be incorporated into macromolecular structures to impart specific properties. wikipedia.orgkennesaw.edu

While not a monomer itself, this compound can be readily converted into various types of monomers suitable for controlled polymerization techniques. For example, a Heck reaction with ethylene (B1197577) can introduce a vinyl group, transforming it into a styrenic monomer. organic-chemistry.org Similarly, a Sonogashira coupling with a protected acetylene (B1199291) followed by deprotection can yield a phenylacetylene (B144264) monomer. wikipedia.orgwikipedia.org

These resulting monomers, bearing the methoxyethoxy functionality, can then be polymerized using methods like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP), depending on the specific functional group introduced. acs.orgacs.org This allows for the synthesis of polymers with controlled molecular weights and low dispersity, which is crucial for many high-performance applications.

The incorporation of the 2-methoxyethoxy side chain into a polymer backbone can significantly influence the material's properties. Ether chains are known to increase the flexibility of polymer backbones, leading to lower glass transition temperatures (Tg). This can be advantageous for applications requiring materials that are flexible at room temperature.

Moreover, the polar nature of the ether linkages can enhance the solubility of the polymer in a wider range of solvents, which is beneficial for processing and characterization. In the context of polymer electrolytes, the presence of ethylene oxide units, as found in the methoxyethoxy group, can facilitate ion transport, making such polymers candidates for applications in solid-state batteries and other electrochemical devices.

Development of Optoelectronic Materials and Conjugated Systems

The synthesis of conjugated polymers is a major area of research in materials science due to their unique electronic and optical properties. uchicago.edusigmaaldrich.com These materials are the basis for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

By participating in cross-coupling reactions like Suzuki and Sonogashira, this compound can be copolymerized with other aromatic monomers to create conjugated polymers. nih.govnih.gov The methoxyethoxy side chain plays a crucial role in these materials by enhancing their solubility and processability, which are often major challenges in the field of conjugated polymers. Improved solubility allows for the use of solution-based processing techniques like spin-coating and inkjet printing for the fabrication of thin-film devices. The flexible side chains can also influence the solid-state packing of the polymer chains, which in turn affects their charge transport properties and optical behavior.

Synthesis of Nanographenes and Polycyclic Aromatic Hydrocarbons

The bottom-up synthesis of nanographenes and other large polycyclic aromatic hydrocarbons (PAHs) relies on the precise assembly of smaller aromatic building blocks. Aryl iodides are critical precursors in this field, primarily utilized in powerful cross-coupling reactions to construct the carbon skeleton of these complex molecules.

Detailed research findings indicate that palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are foundational methods for this type of synthesis. In this context, this compound can serve as a key starting material. The carbon-iodine bond is selectively activated by a palladium catalyst, enabling it to couple with other molecules, such as those containing terminal alkynes (in Sonogashira coupling) or boronic acids (in Suzuki coupling). This step-wise approach allows for the methodical construction of large, intricate aromatic systems. Following the initial coupling, subsequent intramolecular cyclization reactions, often induced by strong acids or oxidative reagents (e.g., the Scholl reaction), are used to planarize the structure and form the final fused aromatic system of the nanographene or PAH. The presence of the methoxyethoxy group is maintained through this process, leading to a functionalized nanostructure.

Influence of the Methoxyethoxy Group on Electronic and Optical Properties

The functional groups attached to a nanographene's periphery play a crucial role in tuning its physical, electronic, and optical properties. The methoxyethoxy group on this compound is particularly noteworthy for several reasons.

Firstly, the flexible and non-polar nature of the methoxyethoxy side chain significantly enhances the solubility of the resulting large aromatic molecules in common organic solvents. This is a critical advantage for their synthesis, purification, and processing into thin films for electronic devices. Secondly, the ether oxygen atoms act as weak electron-donating groups. This electronic influence can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the PAH. This tuning of the HOMO-LUMO gap directly impacts the molecule's absorption and fluorescence spectra, allowing for the rational design of materials with specific colors and emission characteristics for applications in organic light-emitting diodes (OLEDs) and sensors.

| Property | Influence of Methoxyethoxy Group |

| Solubility | Significantly increased in organic solvents, aiding in synthesis and processing. |

| Electronic Effect | Acts as a weak electron-donating group, raising the HOMO energy level. |

| Optical Properties | Modifies the HOMO-LUMO gap, causing shifts in absorption and emission spectra (color tuning). |

| Intermolecular Packing | The flexible chain can disrupt close π-π stacking, which can prevent aggregation-caused quenching of fluorescence in the solid state. |

Design and Synthesis of Ligands for Coordination Chemistry

Beyond its use in carbon-based nanomaterials, this compound is a precursor for designing specialized ligands for coordination chemistry. By replacing the iodine atom with other coordinating groups, chemists can create molecules capable of binding to metal ions to form well-defined complexes.

Chelation Properties of the Methoxyethoxy Moiety

Chelation is the process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure. The methoxyethoxy group, –O–CH2–CH2–O–CH3, is an excellent chelating moiety. The two oxygen atoms, separated by a two-carbon backbone, are perfectly positioned to coordinate with a single metal ion.

This arrangement leads to the formation of a highly stable five-membered chelate ring. The stability of such metal-ligand complexes is enhanced by the "chelate effect," an entropic favorability for a single polydentate ligand to bind over multiple monodentate ligands. nih.gov This inherent chelating ability means that ligands derived from this compound can exhibit high affinity and selectivity for certain metal ions, a property that is highly sought after in areas such as catalysis, sensing, and separation science. uoa.gr

Preparation of Metal Complexes and Helical Structures

The true potential of ligands derived from this compound is realized in the synthesis of complex coordination compounds. For instance, the iodine can be substituted with a nitrogen-containing heterocycle (like pyridine (B92270) or pyrazole) via a coupling reaction. The resulting molecule would be a hybrid ligand possessing both the soft oxygen donors of the ether chain and the nitrogen donor of the heterocycle.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for C-I Bond Activation

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making aryl iodides like 1-Iodo-4-(2-methoxyethoxy)benzene prime substrates for cross-coupling reactions. Future research will undoubtedly focus on developing and applying novel catalytic systems to activate this bond with greater efficiency, selectivity, and scope. While palladium catalysis is well-established for aryl iodides, the exploration of alternative, more sustainable, and cost-effective metal catalysts is a key frontier.

Promising areas of investigation include:

Earth-Abundant Metal Catalysis: Systems based on copper, nickel, cobalt, and iron are gaining traction for activating aryl halides. beilstein-journals.org For instance, copper-catalyzed systems for cross-coupling with chlorosilanes under reductive conditions present a practical and economical platform for creating C-Si bonds. researchgate.net Similarly, a hybrid catalyst system of cobalt and chromium has been shown to effectively catalyze the three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.org Applying these systems to this compound could provide new pathways to silicon-containing derivatives or highly substituted homoallylic alcohols.

Gold Catalysis: Gold catalysis offers unique reactivity. Recent studies have shown that gold complexes can effectively catalyze the sulfonylation of aryl iodides. acs.org Investigating the reaction of this compound under such conditions could lead to novel sulfone-containing compounds, with the methoxyethoxy group potentially influencing solubility and reactivity.

Photoredox and Dual Catalysis: Light-enabled palladium catalysis represents a mild method for C-I bond activation, proceeding through a non-canonical Pd(0)/Pd(I) cycle. Current time information in Bangalore, IN. This approach allows for the transfer of iodine from an aryl iodide to a non-activated C(sp³)–H bond, opening up new synthetic strategies. Current time information in Bangalore, IN. Exploring this with this compound could enable its use as an iodine-atom transfer agent.

Metal-Free Catalysis: The development of metal-free reactions is a cornerstone of sustainable chemistry. A radical metal-free borylation of aryl iodides has been developed using a fluoride-sp²-sp³ diboron (B99234) adduct. organic-chemistry.org This method, which avoids strong bases, could be a valuable tool for converting this compound into its corresponding boronic ester, a versatile intermediate for Suzuki-Miyaura couplings.

Table 1: Potential Catalytic Systems for C-I Bond Activation

| Catalytic System | Reaction Type | Potential Product from this compound | Reference |

|---|---|---|---|

| Cobalt/Chromium | Three-component coupling | Substituted homoallylic alcohol | beilstein-journals.org |

| Copper | Silylation | 4-(2-methoxyethoxy)phenylsilane | researchgate.net |

| Gold | Sulfonylation | 4-(2-methoxyethoxy)phenyl sulfone | acs.org |

| Palladium (Light-enabled) | Iodine-atom transfer | Iodinated alkanes | Current time information in Bangalore, IN. |

Asymmetric Synthesis Applications Leveraging Chirality

While this compound is an achiral molecule, its use in asymmetric synthesis represents a compelling avenue for future research. The challenge and opportunity lie in using this building block to construct chiral molecules with high enantioselectivity.

Future perspectives in this area include:

Chiral Ligand-Metal Complexes: The most common approach will involve using this compound as a substrate in reactions mediated by a chiral catalyst. For example, in a cross-coupling reaction to form a biaryl with axial chirality, a palladium catalyst bearing a chiral phosphine (B1218219) ligand could be employed. The electronic properties of the methoxyethoxy group could influence the rotational barrier and stability of the resulting atropisomers.

Directed Asymmetric Transformations: The oxygen atoms in the methoxyethoxy side chain could act as coordinating sites, directing a chiral catalyst to a specific position on the aromatic ring or influencing the stereochemical outcome of a reaction on a tethered group. Research could explore whether this ether linkage can act as a transient directing group in asymmetric C-H activation reactions on the benzene (B151609) ring or on the ethyl portion of the side chain.

Substrate-Controlled Diastereoselective Reactions: By first incorporating this compound into a larger molecule containing a chiral center, subsequent reactions at the C-I bond could be influenced by the existing stereochemistry, leading to diastereoselective product formation.

Asymmetric Iodocyclization: Inspired by recent advances, researchers could design substrates derived from this compound that can undergo enantioselective iodocyclization reactions, using the iodine atom from an external source and a chiral catalyst to create complex cyclic structures. acs.org

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry—waste reduction, use of renewable feedstocks, and development of environmentally benign processes—are critical for modern chemical synthesis. Future research should focus on both the green synthesis of this compound itself and its subsequent transformations.

Key research directions include:

Greener Synthesis of Aryl Iodides: Traditional methods for synthesizing aryl iodides can involve harsh reagents. Newer, greener methods are being developed, such as the metal- and base-free synthesis from arylhydrazine hydrochlorides and molecular iodine in DMSO. nih.gov Applying this to 4-(2-methoxyethoxy)phenylhydrazine could provide a more sustainable route to the target compound. Another approach is the visible-light-induced decarboxylative iodination of aromatic carboxylic acids, which offers mild conditions. organic-chemistry.org

Reactions in Green Solvents: Water is the most desirable green solvent. Developing catalytic systems for cross-coupling reactions of this compound that are effective in water would be a significant advance. Iodine-catalyzed oxidative annulations have been successfully performed in water, suggesting the feasibility of such approaches. rsc.org

Atom-Economical Reactions: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Multicomponent reactions (discussed in section 7.5) are inherently atom-economical. Additionally, developing 100% atom-economical iodosulfenylation reactions using this compound as a precursor to an alkyne derivative could yield valuable products like (E)-β-iodoalkenyl sulfides sustainably. researchgate.net

Waste Minimization and Catalyst Recycling: Research into protocols that minimize waste, such as the synthesis of iodinated hexa-aryl borazines with a calculated low E-factor (Environmental factor), provides a template for future work. rsc.org Developing recyclable catalytic systems, such as heterogeneous catalysts on solid supports like zeolites or polymers, for reactions involving this compound is a crucial goal. nankai.edu.cn

Expanding Applications in Advanced Functional Materials and Nanotechnology

The unique combination of a reactive iodophenyl group and a flexible, polar ether chain makes this compound an attractive precursor for advanced functional materials and nanotechnology applications. The iodo-group serves as a versatile handle for post-synthetic modification, while the methoxyethoxy tail can impart desirable physical properties like solubility, processability, and ion-coordinating ability.

Future research should explore its use in:

Redox-Active Materials for Batteries: A closely related compound, 1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene, is known as a redox shuttle additive for improving the overcharge protection of lithium-ion batteries. This suggests that the methoxyethoxybenzene core is electrochemically stable and beneficial in battery electrolytes. Future work could involve using this compound to synthesize novel redox-active polymers or oligomers, where the ether side chains facilitate ion transport.

Organic Electronics and Hole-Transporting Materials: The iodophenyl group can be readily converted into other functionalities via cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig). This allows for the construction of conjugated systems suitable for organic electronics. The methoxyethoxy group can improve the solubility of these often-rigid materials, aiding in their processing for devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Self-Assembled Monolayers (SAMs) and Surface Modification: The ether linkage can coordinate with metal ions and surfaces. By converting the iodo-group into a thiol or silane, derivatives of this compound could be used to form self-assembled monolayers on gold or silica (B1680970) surfaces, respectively. The methoxyethoxy chains would form the outer layer, creating surfaces with tailored wettability, biocompatibility, or resistance to non-specific protein adsorption.

Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of novel liquid crystalline materials. By attaching it to other mesogenic units, the polarity and flexibility of the methoxyethoxy tail could be used to fine-tune the transition temperatures and mesophase behavior of the resulting liquid crystals.

Design of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. The reactivity of the C-I bond makes this compound an ideal candidate for inclusion in known and novel MCRs.

Future research in this domain could focus on:

Palladium-Catalyzed MCRs: A palladium-catalyzed four-component reaction of an aryl iodide, an imine, carbon monoxide, and an alkyne is known to produce highly substituted pyrroles. researchgate.net Employing this compound in this reaction would generate a library of pyrroles bearing the 4-(2-methoxyethoxy)phenyl substituent, which could be screened for biological activity or material properties.

Nickel-Catalyzed Carbonylative Cascades: Nickel-catalyzed four-component carbonylation cascades have been developed to synthesize complex spirocyclic molecules. acs.org Incorporating this compound as the aryl halide component would introduce the flexible ether chain into these rigid scaffolds, potentially modulating their physical and biological properties.

Cobalt-Catalyzed Couplings: As previously mentioned, a Co/Cr dual catalytic system enables the three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.org Using this compound in this transformation would yield complex alcohols with significant potential for further functionalization.

Catellani-Type Reactions: The palladium/norbornene co-catalyzed Catellani reaction allows for the functionalization of both the ortho and ipso positions of an aryl halide. researchgate.net Designing three-component Catellani-type reactions with this compound could lead to the efficient synthesis of highly substituted aromatic compounds that would be difficult to access through traditional methods.

Table 2: Potential Multicomponent Reactions (MCRs)

| MCR Type | Catalyst | Other Components | Potential Product Scaffold | Reference |

|---|---|---|---|---|

| Four-component | Palladium | Imine, Carbon Monoxide, Alkyne | Substituted Pyrrole | researchgate.net |

| Four-component | Nickel | Allyl Amide, Arylboronic Acid, Carbon Monoxide | Spirocyclic Lactam | acs.org |

| Three-component | Cobalt/Chromium | Allene, Aldehyde | Homoallylic Alcohol | beilstein-journals.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.